Emestrina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

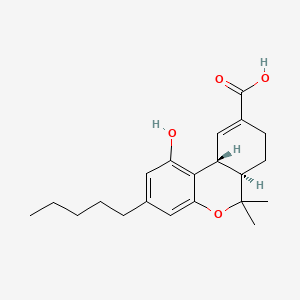

Emestrin is a novel macrocyclic epidithiodioxopiperazine isolated from the mycelial extract of Emericella striata. It is derived from two molecules of phenylalanine and one molecule of benzoic acid and exhibits strong antifungal activity. The compound was first identified along with other fungal metabolites such as ergosterol and sterigmatocystin, contributing to the understanding of fungal biochemistry and potential pharmaceutical applications due to its biological activities (Seya et al., 1986).

Synthesis Analysis

The total synthesis of emestrin involves complex organic reactions, primarily focusing on the construction of the macrocyclic epidithiodioxopiperazine framework. The synthesis strategies include the selection of appropriate protecting groups for amide nitrogens and the establishment of sulfenylation conditions to introduce the characteristic sulfur atoms into the molecule. These synthetic approaches are crucial for the formation of the macrocyclic structure of emestrin and its analogs (Umeki et al., 2020).

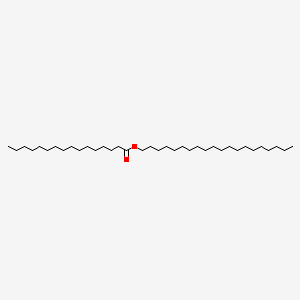

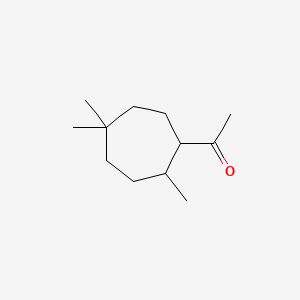

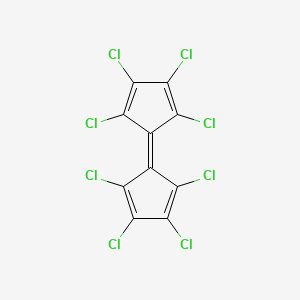

Molecular Structure Analysis

The molecular structure of emestrin, including its absolute configuration, was elucidated through spectroscopic methods and X-ray crystallography. This analysis revealed that emestrin contains a macrocyclic ring formed by dithiodioxopiperazine units, which are essential for its biological activity. The structural determination was supported by NMR spectroscopy and X-ray diffraction studies, providing a detailed understanding of its three-dimensional conformation (Seya et al., 1985).

Chemical Reactions and Properties

Emestrin's reactivity is characterized by its epidithiodioxopiperazine core, which can undergo various chemical transformations. The presence of sulfur atoms within the macrocycle allows for unique chemical reactions, such as the formation of heterodimers with other fungal metabolites. These reactions lead to the creation of complex structures with diverse biological activities, exemplified by the synthesis of asperemestrins, which are emestrin-sterigmatocystin heterodimers (Li et al., 2022).

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

Se ha encontrado que la emestrina tiene propiedades anticancerígenas significativas. Por ejemplo, la this compound A inhibe la leucemia humana (HL-60) con un valor de IC 50 de 83.5 nM . Se aislaron ocho análogos estructurales de la this compound A de Cladorrhinum sp. y se encontró que tenían fuertes efectos antiproliferativos en la línea celular de cáncer de próstata humana DU-145 con un valor de IC 50 de 9.3 nM para el más potente .

Propiedades Antifúngicas

La this compound también es conocida por sus propiedades antifúngicas. Se ha informado de su presencia en hongos filamentosos y en particular en Aspergillus, Penicillium y Talaromyces .

Inhibición de la Isocitrato Liasa

Se ha encontrado que la secothis compound C, un derivado de epitetrathiodioxopiperazina de la this compound, es un potente inhibidor de la isocitrato liasa (ICL) en el ciclo del glioxilato de Candida albicans, con una concentración inhibitoria de 4.77 ± 0.08 μM . La ICL es una enzima clave en el ciclo del glioxilato, que proporciona una estrategia eficiente para convertir el acetil-CoA en compuestos anapleróticos .

Mecanismo De Acción

Propiedades

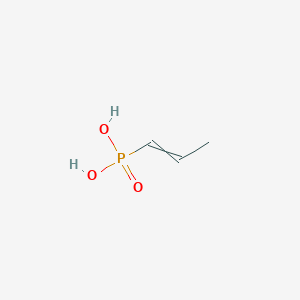

| { "Design of the Synthesis Pathway": "The synthesis pathway for Emestrin involves a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "potassium hydroxide", "ethyl ether", "water" ], "Reaction": [ "Step 1: 2,4-dihydroxybenzoic acid is reacted with thionyl chloride to form 2,4-dichlorobenzoic acid.", "Step 2: 2,4-dichlorobenzoic acid is reacted with 3,5-dimethoxybenzaldehyde in the presence of potassium hydroxide to form a benzoin intermediate.", "Step 3: The benzoin intermediate is then reacted with ethyl acetoacetate in the presence of potassium hydroxide to form a beta-diketone intermediate.", "Step 4: The beta-diketone intermediate is then cyclized by heating with ethyl ether to form Emestrin.", "Step 5: Emestrin is purified through recrystallization from water to obtain the final product." ] } | |

Número CAS |

97816-62-1 |

Fórmula molecular |

C27H22N2O10S2 |

Peso molecular |

598.6 g/mol |

Nombre IUPAC |

(1R,3R,9S,24S,25S,32R)-20,24,32-trihydroxy-16-methoxy-29-methyl-6,10,18-trioxa-26,27-dithia-2,29-diazaheptacyclo[23.2.2.11,4.12,25.119,23.03,9.012,17]dotriaconta-4,7,12(17),13,15,19,21,23(31)-octaene-11,28,30-trione |

InChI |

InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-9-8-16-19(14)29(27)25(35)26(28,40-41-27)21(31)12-6-7-15(30)18(10-12)38-20-13(23(33)39-16)4-3-5-17(20)36-2/h3-11,16,19,21-22,30-32H,1-2H3/t16-,19+,21-,22+,26-,27+/m0/s1 |

Clave InChI |

VASYTSFNISZKEL-DCTKBWBHSA-N |

SMILES isomérico |

CN1C(=O)[C@]23[C@@H](C4=COC=C[C@H]5[C@@H]4N2C(=O)[C@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O |

SMILES |

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O |

SMILES canónico |

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O |

Sinónimos |

emestrin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of emestrin?

A1: The molecular formula of emestrin is C27H22N2O10S2, and its molecular weight is 598.06 g/mol. [, ]

Q2: What are the key structural features of emestrin?

A2: Emestrin possesses a unique 15-membered macrocyclic epidithiodioxopiperazine ring system. This structure arises from the condensation of two phenylalanine molecules and one benzoic acid molecule. [, ]

Q3: What spectroscopic techniques are commonly used to characterize emestrin?

A3: Researchers employ various spectroscopic methods to elucidate the structure of emestrin, including:

- Ultra Performance Liquid Chromatography coupled with Electrospray Ionization and Time-of-Flight Mass Spectrometry (UPLC-ESI-ToF-MS) for determining the molecular formula and identifying characteristic fragments. [, , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) 135°, for determining the connectivity and stereochemistry of atoms within the molecule. [, , ]

- Fourier-Transform Infrared (FT-IR) spectroscopy for identifying functional groups present in the molecule. []

- Electronic Circular Dichroism (ECD) spectroscopy for determining the absolute configuration of chiral centers within the molecule. [, ]

Q4: What are the known biological activities of emestrin?

A4: Emestrin exhibits a range of biological activities, most notably:

- Antifungal activity: Emestrin demonstrates potent antifungal properties. []

- Cytotoxicity: Emestrin shows cytotoxic effects against various cancer cell lines, including breast cancer (T47D), liver cancer (HepG2), colon cancer (WiDr), cervical cancer (HeLa), and leukemia cells (MEG-01 and K562). [, , , , ]

Q5: What is the mechanism of action of emestrin's anticancer activity?

A5: While the precise mechanism remains under investigation, research suggests that emestrin induces apoptosis (programmed cell death) in cancer cells. [, ] One study observed cell cycle arrest at the G0/G1 phase in T47D cells treated with emestrin. [] Further investigation revealed that emestrin treatment increased the proportion of apoptotic cells, suggesting its role in triggering the apoptotic pathway. []

Q6: How does emestrin affect mitochondrial function?

A6: Emestrin has been shown to inhibit mitochondrial respiration, suggesting a potential mechanism for its cytotoxic effects. [, ]

Q7: Has emestrin shown any immunosuppressive effects?

A7: While emestrin itself hasn't been directly linked to immunosuppression, a related compound called gliotoxin, which shares the epipolythiodioxopiperazine core structure, possesses immunosuppressive properties. []

Q8: Are there any known derivatives of emestrin?

A8: Yes, several emestrin derivatives have been isolated from various fungal sources, including emestrins B, C, H, K, L, and M. [, , , ] These derivatives often exhibit variations in the substituents attached to the core epidithiodioxopiperazine ring system, leading to differences in their biological activity profiles.

Q9: How is emestrin produced?

A9: Emestrin is a secondary metabolite produced by certain fungal species. Researchers typically cultivate these fungi in a suitable liquid medium, such as Malt Extract Broth (MEB), to produce emestrin. [] Factors such as agitation speed and cultivation time can influence emestrin production. []

Q10: What are the challenges in formulating emestrin for therapeutic use?

A10: While research on emestrin formulation is limited, challenges may include its potential instability under various conditions, limited solubility in aqueous media, and potential toxicity.

Q11: What is known about the toxicity of emestrin?

A11: Emestrin exhibits cytotoxicity against several cancer cell lines, indicating its potential for toxicity. [, , , ] Animal studies have shown that emestrin can cause acute and chronic toxicity in mice, leading to injuries in various organs. [, ] Further research is crucial to determine its safety profile thoroughly.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S,5S)-6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-2-isopropyl-N-[(1S,2S)-2-methyl-1-(2-pyridylmethylcarbamoyl)butyl]hexanamide](/img/structure/B1212169.png)